![molecular formula C5H5N5O3S B13451954 [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea CAS No. 6960-27-6](/img/structure/B13451954.png)
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is a complex organic compound known for its unique chemical structure and properties It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea typically involves the reaction of barbituric acid derivatives with thiourea under controlled conditions. One common method includes the following steps:
Starting Materials: Barbituric acid and thiourea.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.
Scientific Research Applications
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Murexide: Known for its use as a complexometric indicator in analytical chemistry.
Barbituric Acid Derivatives: These compounds share a similar diazinane ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is unique due to its combination of a diazinane ring with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6960-27-6 |
|---|---|
Molecular Formula |
C5H5N5O3S |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)iminothiourea |
InChI |
InChI=1S/C5H5N5O3S/c6-4(14)10-9-1-2(11)7-5(13)8-3(1)12/h(H2,6,14)(H3,7,8,11,12,13) |
InChI Key |
PJBRRZWTRGPCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


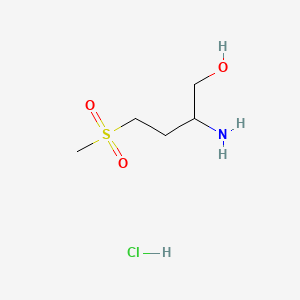
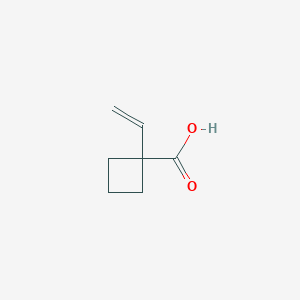
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
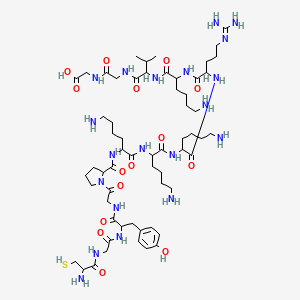
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
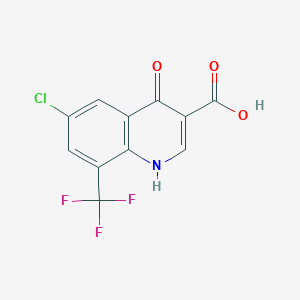
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
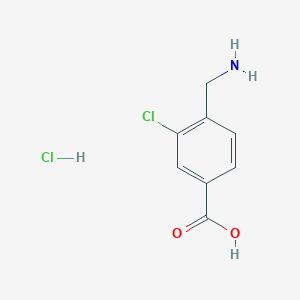

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
